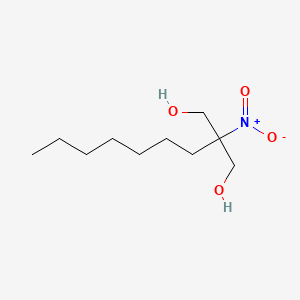
2-Heptyl-2-nitropropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is used in various industrial and consumer applications due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is particularly valued in the formulation of preservatives for cosmetics, pharmaceuticals, and other personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-nitropropane-1,3-diol typically involves the nitration of heptyl alcohol derivatives. One common method is the reaction of heptyl alcohol with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, reducing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-2-nitropropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the desired product.
Major Products
Oxidation: Nitro ketones
Reduction: Amine derivatives
Substitution: Various substituted nitro compounds
Wissenschaftliche Forschungsanwendungen
2-Heptyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of preservatives for cosmetics, personal care products, and industrial fluids.
Wirkmechanismus
The antimicrobial activity of 2-Heptyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, the nitro group can generate reactive oxygen species, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used as a preservative in various products.
2-Methyl-2-nitropropane-1,3-diol: Another nitro compound with similar applications in antimicrobial formulations.
Uniqueness
2-Heptyl-2-nitropropane-1,3-diol is unique due to its heptyl chain, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its superior antimicrobial activity compared to other nitro compounds with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
64434-68-0 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-heptyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-5-6-7-10(8-12,9-13)11(14)15/h12-13H,2-9H2,1H3 |
InChI-Schlüssel |
NLNQSQFRYFULIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CO)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


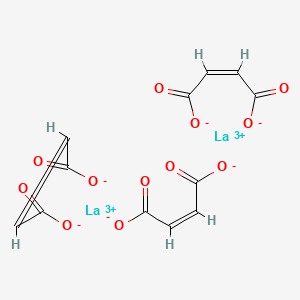
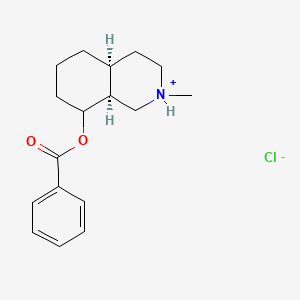

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
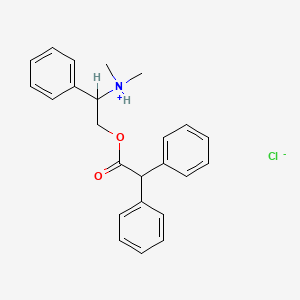
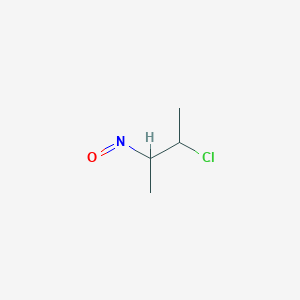

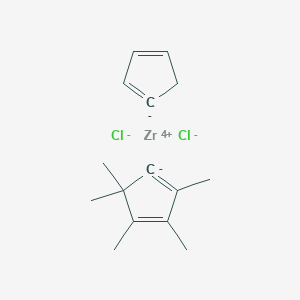

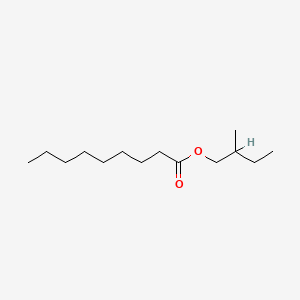

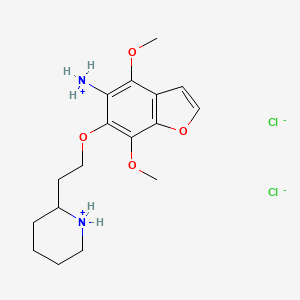

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
